molecular formula C17H25NO4 B8455992 (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

Cat. No.: B8455992
M. Wt: 307.4 g/mol
InChI Key: KECCCNNRVKAUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO4. It is a morpholine derivative, which is a type of heterocyclic amine. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and benzyl alcohol. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is unique due to its benzyloxy group, which provides specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 2-(phenylmethoxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

KECCCNNRVKAUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2

Origin of Product

United States

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